molecular formula C11H20O B15185862 6-Octen-1-ol, 3,7-dimethyl-2-methylene- CAS No. 18478-46-1

6-Octen-1-ol, 3,7-dimethyl-2-methylene-

Cat. No.: B15185862
CAS No.: 18478-46-1
M. Wt: 168.28 g/mol
InChI Key: QGRLZQDPVRYSKI-UHFFFAOYSA-N
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Description

6-Octen-1-ol, 3,7-dimethyl-2-methylene- is a tertiary alcohol with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . It is identified under CAS Registry Number 18478-46-1 and is commonly categorized as a flavor and fragrance agent . This compound is supplied as a research chemical with a typical purity of 95% to 100% and is intended for laboratory research use only; it is not for human or veterinary use . In research applications, this compound is primarily investigated for its use in formulating flavors and fragrances. It is approved for use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA #4913) . Specific use levels in research and development have been established for various product categories, including baked goods (up to 50 ppm), beverages (up to 10 ppm), cheese and frozen dairy products (up to 20 ppm), and chewing gum (up to 500 ppm) . A thorough review of scientific literature and databases indicates that this specific compound has not been identified as a natural constituent of any plant, insect, or microbial essential oil, which may present an interesting avenue for investigation in comparative phytochemistry and synthetic biology research . The pure compound is estimated to have low solubility in water, approximately 83.14 mg/L at 25 °C . Researchers can utilize this high-quality material for applications in analytical chemistry, sensory science, and the development of new fragrance and flavor profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18478-46-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3,7-dimethyl-2-methylideneoct-6-en-1-ol

InChI

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)11(4)8-12/h6,10,12H,4-5,7-8H2,1-3H3

InChI Key

QGRLZQDPVRYSKI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C(=C)CO

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 3r 3,7 Dimethyl 2 Methylideneoct 6 En 1 Ol

A thorough review of scientific databases and literature reveals a notable absence of information regarding the natural occurrence of (3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol. To date, no studies have identified this specific compound as a constituent of any plant, insect, or microbial essential oil or extract. While the related compound, citronellol, is widely distributed in nature, being a major component of rose and geranium oils, the 2-methylene derivative has not been reported from natural sources. wikipedia.org

Consequently, the biosynthetic pathways for (3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol remain unelucidated. In terpenoid biosynthesis, the formation of the basic carbon skeleton typically proceeds through the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, followed by modifications by various enzymes such as synthases, hydroxylases, and dehydrogenases. However, the specific enzymatic processes that would lead to the introduction of a methylene (B1212753) group at the C2 position of a citronellol-like precursor have not been described in the context of this molecule. The lack of data on its natural presence suggests that if such a pathway exists, it is likely to be highly specific to a yet-unstudied organism or a minor metabolic route that has so far evaded detection.

Advanced Analytical Methodologies for the Characterization and Quantification of 3r 3,7 Dimethyl 2 Methylideneoct 6 En 1 Ol

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol, particularly when it is part of a complex mixture, such as an essential oil. Advanced techniques provide the necessary resolution and sensitivity to accurately identify and quantify this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental and powerful technique for the analysis of volatile compounds like 3,7-dimethyl-2-methylideneoct-6-en-1-ol. longdom.orgsums.ac.ir The coupling of gas chromatography's separation capabilities with the definitive identification power of mass spectrometry makes it an ideal method for analyzing complex volatile profiles in natural extracts. longdom.org

In a typical GC-MS analysis, the compound is separated from other components on a capillary column. The choice of the stationary phase is critical; polar columns, such as those with a polyethylene (B3416737) glycol phase (e.g., Rtx®-Wax), are often used for separating terpene alcohols. longdom.org Following separation, the molecule enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for positive identification by comparison with spectral libraries like the NIST database.

Table 1: Typical GC-MS Parameters for Terpenoid Alcohol Analysis

ParameterSpecificationPurpose
Column Rtx®-Wax (30 m x 0.25 mm, 0.25 µm film)Separation of volatile compounds based on polarity and boiling point. longdom.org
Carrier Gas HeliumInert gas to carry the sample through the column. longdom.org
Injector Temp. 230°CEnsures rapid volatilization of the sample. longdom.org
Oven Program Initial 70°C, ramp to 230°CTemperature gradient to elute compounds with different boiling points. longdom.org
Ionization Electron Ionization (EI) at 70 eVStandard ionization method that produces repeatable fragmentation patterns. longdom.org
MS Detector Quadrupole or Time-of-Flight (TOF)Mass analysis of the fragment ions for identification.

The mass spectrum of 3,7-dimethyl-2-methylideneoct-6-en-1-ol would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of functional groups (e.g., water, methyl, or isopropenyl groups).

Chiral Gas Chromatography for Enantiomeric Purity Assessment of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol

Many biological interactions are stereo-specific, making the determination of enantiomeric purity crucial. wisc.edu Standard GC columns cannot separate enantiomers due to their identical physical properties. wisc.edu Chiral gas chromatography employs a chiral stationary phase (CSP) to achieve this separation. For terpene alcohols, the most common CSPs are derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.czresearchgate.net

Cyclodextrins are cyclic oligosaccharides that form a cone-like cavity. researchgate.nethplc.sk The differential interaction of the (R) and (S) enantiomers with the chiral environment of the cyclodextrin (B1172386) cavity leads to different retention times, allowing for their separation and quantification. hplc.sk The selection of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the cyclodextrin size (α, β, or γ) is critical for achieving optimal resolution. hplc.sk This technique is indispensable for verifying the enantiomeric excess of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol.

Table 2: Common Chiral Stationary Phases for Terpenoid Separation

Stationary Phase TypeCommercial Name ExampleBasis of Separation
Derivatized β-CyclodextrinCyclodex-B, Rt-βDEXEnantioselective inclusion and surface interactions within the cyclodextrin cavity. wisc.edugcms.cz
Derivatized γ-CyclodextrinHYDRODEX γ-DiMOMSeparation based on interactions with a larger cyclodextrin ring, suitable for bulkier molecules. hplc.sk

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

While GC is often preferred for volatile alcohols, High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), offer valuable alternatives, particularly for less volatile derivatives or for preparative separation. A reverse-phase (RP) HPLC method can be employed for the analysis of 3,7-dimethyl-2-methylideneoct-6-en-1-ol and related compounds. sielc.com

In this approach, a non-polar stationary phase (like C18) is used with a polar mobile phase. For a related compound, 3,7-dimethyl-2-methyleneocta-6-enal, a mobile phase consisting of acetonitrile, water, and an acid modifier (e.g., phosphoric or formic acid) has been shown to be effective. sielc.com UPLC systems, which use smaller particle size columns (e.g., <2 µm), can achieve faster separations and higher resolution compared to traditional HPLC. sielc.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceedingly complex samples like essential oils, where hundreds of compounds may be present, conventional one-dimensional GC can suffer from peak co-elution. chemistry-matters.com Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power and peak capacity. nih.govresearchgate.net

In a GCxGC system, two columns with different stationary phase chemistries (e.g., non-polar followed by polar) are coupled via a modulator. chemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. chemistry-matters.commdpi.com This results in a two-dimensional chromatogram where chemically similar compounds often group together in structured patterns, aiding in identification. chemistry-matters.com The increased resolution of GCxGC can increase the number of identifiable peaks by over 300% compared to standard GC-MS, making it a powerful tool for the detailed characterization of complex matrices containing 3,7-dimethyl-2-methylideneoct-6-en-1-ol. nih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for the unambiguous confirmation of the molecular structure of 3,7-dimethyl-2-methylideneoct-6-en-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum reveals the chemical environment of each hydrogen atom. For 3,7-dimethyl-2-methylideneoct-6-en-1-ol, distinct signals would be expected for the vinylic protons of the methylidene (=CH₂) and the internal double bond (=CH-), the protons of the two methyl groups attached to the double bond, the methyl group at the chiral center, the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), and the remaining aliphatic protons. The splitting patterns (multiplicity) of these signals provide information about adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. This allows for a direct count of the carbons and provides information on their hybridization (sp³, sp², sp). Key signals would include those for the two sp² carbons of the methylidene group, the two sp² carbons of the internal double bond, the sp³ carbon of the chiral center, the carbon bearing the hydroxyl group, and the four distinct methyl carbons.

2D NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assemble the complete structure. COSY identifies proton-proton couplings (which hydrogens are near each other), while HSQC correlates each proton signal with its directly attached carbon atom. These experiments are crucial for assigning all ¹H and ¹³C signals unambiguously, confirming the connectivity from the hydroxyl group through the chiral center to the terminal double bond.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (based on the analogue 3,7-dimethyl-2-methylene-6-octenal)

Atom TypePredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Notes
C1-H ₂OH~3.6~61Methylene protons adjacent to the hydroxyl group.
C2=CH~5.9-6.2~125Vinylic protons of the terminal methylene group. orgsyn.org
C3-H ~2.7~36Proton at the chiral center. orgsyn.org
C3-CH~1.0~20Methyl group on the chiral center. orgsyn.org
C6=CH ~5.1~124Vinylic proton of the internal double bond. orgsyn.org
C7=C(CH ₃)₂~1.6-1.7~18, ~26Two non-equivalent methyl groups on the double bond. orgsyn.org

Note: Predicted shifts are estimates based on the known values for the aldehyde analogue and general chemical shift principles. Actual values may vary. orgsyn.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule based on its interaction with electromagnetic radiation. For 3,7-dimethyl-2-methylideneoct-6-en-1-ol, these methods provide a characteristic vibrational fingerprint.

The IR spectrum is defined by absorptions corresponding to specific molecular vibrations. Key absorptions for this compound include a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the methyl and methylene groups are observed between 2850 and 3000 cm⁻¹. Crucially, the presence of the two distinct double bonds is confirmed by C=C stretching vibrations around 1640-1680 cm⁻¹ and C-H out-of-plane bending (wagging) vibrations for the vinylidene (=CH₂) and trisubstituted (>C=CH-) groups in the 900-1000 cm⁻¹ region.

Raman spectroscopy , which measures scattered light, provides complementary information. The C=C stretching vibrations, which are often weak in the IR spectrum for symmetrically substituted alkenes, typically produce strong signals in the Raman spectrum, offering a clear indication of the unsaturated moieties within the molecule.

Table 1: Characteristic Infrared (IR) Absorption Bands for 3,7-Dimethyl-2-methylideneoct-6-en-1-ol
Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching~3200-3600 (broad)
C-H (Alkyl)Stretching~2850-3000
C=C (Alkene)Stretching~1640-1680
C-O (Alcohol)Stretching~1000-1260
=C-H (Vinylidene)Out-of-plane bending~890

Optical Rotation and Circular Dichroism (CD) for Stereochemical Assignment

The stereochemical configuration of chiral molecules like (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol is determined by techniques that measure the differential interaction of the molecule with polarized light.

Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. The direction and magnitude of this rotation are specific to the enantiomer. For the (3R)-enantiomer, a specific rotation value ([α]) is recorded under defined conditions of temperature, solvent, and concentration. This experimental value is a critical parameter for confirming the enantiomeric identity and purity of the compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov A CD spectrum provides information about the three-dimensional structure of a chiral molecule. nih.gov For (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol, the electronic transitions associated with the chromophoric C=C bonds will give rise to characteristic positive or negative CD signals (Cotton effects). The sign and intensity of these signals are directly related to the absolute configuration at the chiral center (C3). Computational modeling is often used in conjunction with experimental CD data to definitively assign the stereochemistry.

Innovative Extraction and Sample Preparation Techniques

The isolation of 3,7-dimethyl-2-methylideneoct-6-en-1-ol from its natural sources or reaction mixtures requires efficient and often innovative extraction techniques to ensure high yield and purity while minimizing solvent consumption and thermal degradation.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique. mdpi.comnih.gov It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample matrix. mdpi.com For a semi-volatile compound like 3,7-dimethyl-2-methylideneoct-6-en-1-ol, headspace SPME (HS-SPME) is particularly suitable. The choice of fiber coating is critical for selective extraction. Common coatings like polydimethylsiloxane (B3030410) (PDMS) are effective for nonpolar compounds, while coatings like divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) are used for broader analyte polarity ranges. After extraction, the fiber is directly inserted into the injection port of a gas chromatograph (GC) for thermal desorption and analysis.

Table 2: Typical Parameters for HS-SPME of Terpenols
ParameterTypical Condition/Value
Fiber CoatingDVB/CAR/PDMS or PDMS/DVB
Extraction Temperature40-80 °C
Extraction Time20-60 min
Desorption Temperature220-270 °C
Desorption Time1-5 min

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com Supercritical CO₂ is non-toxic, non-flammable, and has tunable solvent properties that can be adjusted by changing pressure and temperature. mdpi.com For extracting terpenols, SFE offers high selectivity and efficiency. The low polarity of pure CO₂ is well-suited for extracting many terpenes. To enhance the extraction of more polar compounds like alcohols, a polar co-solvent such as ethanol (B145695) or methanol (B129727) is often added in small quantities.

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is an automated technique that uses conventional solvents at elevated temperatures (50-200 °C) and pressures (500-3000 psi). researchgate.net These conditions increase the efficiency and speed of the extraction process, dramatically reducing solvent consumption and extraction time compared to traditional methods like Soxhlet. researchgate.net The high pressure keeps the solvent in a liquid state above its boiling point, enhancing its penetration into the sample matrix. For a compound like 3,7-dimethyl-2-methylideneoct-6-en-1-ol, solvents such as ethanol, hexane, or ethyl acetate (B1210297) could be optimized for efficient extraction from a solid or semi-solid matrix. nih.gov

Table 3: General ASE Parameters for Terpenoid Extraction from Plant Material frontiersin.org
ParameterTypical Range
SolventEthanol, Isopropanol, Hexane/Acetone mixtures
Temperature60-140 °C mdpi.com
Pressure1000-1500 psi
Static Cycle Time5-15 min per cycle mdpi.com
Number of Cycles1-3

Optimization of Hydrodistillation and Solvent-Assisted Extraction Methods

Traditional methods like hydrodistillation and solvent extraction remain relevant but are often optimized to improve efficiency and yield. Optimization strategies, often guided by Response Surface Methodology (RSM), systematically vary parameters to find the ideal conditions. bibliotekanauki.plmdpi.com

For hydrodistillation , parameters such as extraction time, material-to-water ratio, and particle size of the source material are optimized. Microwave-assisted hydrodistillation (MAHD) is a modern variation that uses microwave energy to rapidly heat the water and plant material, shortening extraction times and reducing energy consumption.

For solvent-assisted extraction , optimization involves selecting the best solvent based on polarity, as well as adjusting the temperature, extraction time, and solvent-to-solid ratio. researchgate.net Techniques like ultrasound-assisted extraction (UAE) can be employed to enhance mass transfer and accelerate the extraction process at lower temperatures, thereby preserving thermally sensitive compounds. researchgate.net

Synthetic Strategies and Chemical Transformations of 3r 3,7 Dimethyl 2 Methylideneoct 6 En 1 Ol

Chemical Modification and Derivatization Reactions

The structure of (3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol offers three distinct functional groups for chemical modification: a primary hydroxyl group, a terminal 1,1-disubstituted alkene (methylene group), and an internal trisubstituted alkene. This allows for a range of derivatization reactions.

The primary hydroxyl group can be readily converted into esters and ethers.

Esterification: The alcohol can be acylated using various methods to form ester derivatives, such as the corresponding formate, acetate (B1210297), or benzoate. Standard procedures include reaction with an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine), or direct condensation with a carboxylic acid under acidic conditions (Fischer esterification) or using coupling agents like DCC (dicyclohexylcarbodiimide). Catalytic methods, such as the use of N-heterocyclic carbenes with an oxidant, can also facilitate the tandem oxidation of the alcohol to an in-situ generated aldehyde followed by ester formation. acs.org

Etherification: The Williamson ether synthesis provides a classic route to ether derivatives. The alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the desired ether.

The two distinct double bonds in the molecule allow for selective transformations using olefin metathesis. wikipedia.org This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), can be used for cross-metathesis reactions. harvard.edu

Given the difference in substitution, the terminal methylene (B1212753) group is generally more reactive in metathesis than the internal trisubstituted double bond. This reactivity difference could allow for selective functionalization. For example, cross-metathesis with an excess of a partner olefin, such as an acrylate or styrene, would likely occur preferentially at the C2-methylene position, introducing new functional groups while leaving the C6-alkene intact.

The alkene moieties are susceptible to epoxidation, yielding valuable epoxy analogues. The reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or catalytic systems involving hydrogen peroxide. nih.gov

The regioselectivity of epoxidation is dictated by the electronic nature of the double bonds. The internal trisubstituted C6-alkene is more electron-rich and less sterically hindered than the terminal C2-methylene group, which is part of an allylic alcohol system. Therefore, epoxidation is expected to occur preferentially at the C6-C7 double bond to form 3,7-dimethyl-6,7-epoxy-2-methylideneoctan-1-ol . mdpi.com Under forcing conditions or with excess reagent, diepoxidation could be achieved. Chemoenzymatic methods using lipases can also be employed for the epoxidation of terpenes, often offering high selectivity under mild, environmentally friendly conditions. nih.govacs.org These epoxy derivatives are versatile intermediates for further synthesis, as the epoxide ring can be opened by various nucleophiles to introduce a wide range of functionalities.

Table 2: Potential Derivatization Reactions of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol
Reaction TypeFunctional Group TargetedTypical ReagentsProduct TypeReference
EsterificationC1-HydroxylAcyl chloride/base; Carboxylic acid/catalystFormate, acetate, etc. esters acs.org
EtherificationC1-Hydroxyl1. NaH; 2. Alkyl halide (e.g., CH₃I)Alkyl ethersGeneral Transformation
Cross-MetathesisC2-Methylene or C6-AlkeneGrubbs catalyst, partner olefinFunctionalized alkenes wikipedia.org
EpoxidationC6-Alkene (preferential)m-CPBA; H₂O₂/catalystEpoxy analogues nih.govmdpi.com

Catalytic Methods for (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol Synthesis and Transformation

The synthesis and transformation of (3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol, a valuable chiral building block, heavily rely on catalytic methods to achieve high efficiency, selectivity, and enantiopurity. Catalysis, in this context, encompasses a range of techniques from traditional homogeneous and heterogeneous systems to modern biocatalytic approaches. These methods are pivotal in controlling the chemical pathways that lead to the desired product, often starting from its precursor, 3,7-dimethyl-2-methylene-6-octenal.

Homogeneous and Heterogeneous Catalysis

The critical step in synthesizing (3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol from its corresponding aldehyde is the selective reduction of the carbonyl group without affecting the two carbon-carbon double bonds present in the molecule. Both homogeneous and heterogeneous catalysis have been explored for such transformations of α,β-unsaturated aldehydes.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. These systems often exhibit high selectivity and activity under mild reaction conditions due to the well-defined nature of the catalytic species. For the reduction of α,β-unsaturated aldehydes, transition metal complexes, such as those of rhodium, ruthenium, and iridium, are commonly employed. For instance, homogeneous catalysts like tris(triphenylphosphine)chlororhodium(I) have been shown to be effective for the specific reduction of the carbon-carbon double bond in unsaturated aldehydes, which would not be the desired pathway for the synthesis of the target alcohol. However, by modifying the ligand environment of the metal center, selectivity can be tuned towards the reduction of the carbonyl group. Transfer hydrogenation, using a hydrogen donor like isopropanol or formic acid, is another prominent homogeneous catalytic method that can offer high selectivity for the desired transformation.

Heterogeneous Catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages in terms of catalyst separation, recovery, and reusability, making it highly suitable for industrial applications. For the selective hydrogenation of α,β-unsaturated aldehydes, supported metal catalysts are widely studied. The selectivity towards the unsaturated alcohol is influenced by factors such as the nature of the metal (e.g., Pt, Ru, Au), the support material (e.g., TiO₂, CeO₂, activated carbon), and the presence of promoters. Bimetallic catalysts, where a second metal is added to the primary catalytic metal, often exhibit enhanced selectivity. For example, the addition of Sn to a Pt catalyst can significantly improve the selectivity for the hydrogenation of the C=O bond over the C=C bond. tue.nl The choice of solvent and reaction conditions also plays a crucial role in directing the reaction towards the desired unsaturated alcohol.

Table 1: Comparison of Catalytic Systems for the Selective Reduction of α,β-Unsaturated Aldehydes

Catalyst Type Catalyst Example Substrate Example Selectivity to Unsaturated Alcohol (%) Yield (%) Reference
Homogeneous [RuCl₂(PPh₃)₃] / Isopropanol Cinnamaldehyde >95 High acs.org
Homogeneous Iridium Complexes Crotonaldehyde High Good acs.org
Heterogeneous Pt-Sn/SiO₂ Crotonaldehyde 95 98 nih.gov
Heterogeneous Au/Fe₂O₃ Cinnamaldehyde 80-90 >90 researchgate.net
Heterogeneous Ru-Sn/Al₂O₃ Citral >96 High researchgate.net

Biocatalysis for Enantiopure (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol Production

To obtain the enantiomerically pure (3R)-isomer of 3,7-dimethyl-2-methylideneoct-6-en-1-ol, biocatalysis offers a highly efficient and environmentally benign approach. This can be achieved either through the stereoselective reduction of the precursor aldehyde or via the kinetic resolution of the racemic alcohol.

Enantioselective Reduction: The direct reduction of 3,7-dimethyl-2-methylene-6-octenal to the (3R)-alcohol can be accomplished using specific enzymes, such as alcohol dehydrogenases (ADHs). These enzymes, often sourced from microorganisms like yeast or bacteria, can exhibit high enantioselectivity, leading to the desired enantiomer in high purity. The reaction typically employs a cofactor, such as NADH or NADPH, which is regenerated in situ to ensure catalytic turnover.

Kinetic Resolution: An alternative and widely used biocatalytic method is the kinetic resolution of a racemic mixture of (±)-3,7-dimethyl-2-methylideneoct-6-en-1-ol. This process utilizes enzymes, most commonly lipases, which selectively acylate one of the enantiomers at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can separate the unreacted (R)-alcohol from the acylated (S)-alcohol. Lipases are attractive for industrial applications due to their broad substrate specificity, high stability in organic solvents, and lack of a need for cofactors. The choice of lipase, acyl donor, and solvent are critical parameters that influence the efficiency and enantioselectivity of the resolution.

Table 2: Lipase Screening for the Kinetic Resolution of Racemic Allylic Alcohols

Lipase Source Acyl Donor Solvent Enantiomeric Excess of Remaining Alcohol (ee, %) Conversion (%) Reference
Candida antarctica Lipase B (CALB) Vinyl acetate Hexane >99 ~50 nih.gov
Pseudomonas cepacia Lipase (PSL) Isopropenyl acetate Toluene (B28343) >98 48 nih.gov
Candida rugosa Lipase (CRL) Vinyl acetate Diisopropyl ether 95 49 nih.gov
Mucor miehei Lipase (MML) Acetic anhydride Chloroform 92 51 jocpr.com

Principles of Sustainable Chemistry and Green Synthesis in (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol Production

The production of fine chemicals like (3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol is increasingly being scrutinized through the lens of sustainable and green chemistry principles. The goal is to develop synthetic routes that are not only economically viable but also minimize environmental impact.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. In the context of producing (3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol, several of these principles are particularly relevant:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. This principle favors high-yield reactions with minimal byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, often have high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. As discussed, both chemical and biological catalysts are central to the efficient synthesis of the target molecule.

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Conducting reactions at ambient temperature and pressure is a key goal. Biocatalytic processes often excel in this regard.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. The precursor, citronellal, can be sourced from essential oils of plants like Citronella, making it a renewable feedstock.

To quantify the "greenness" of a synthetic route, various metrics have been developed. Two of the most common are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor = Total Mass of Waste / Mass of Product chembam.com

A higher atom economy and a lower E-factor indicate a more sustainable process. For instance, a catalytic hydrogenation using H₂ gas has a theoretical atom economy of 100%, whereas a reduction using a stoichiometric hydride reagent like NaBH₄ would have a lower atom economy due to the formation of boron-containing byproducts.

Table 3: Green Metrics for a Plausible Synthesis of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol

Synthetic Step Reaction Type Atom Economy (%) E-Factor (estimated) Green Chemistry Considerations
Step 1: (R)-Citronellal to 3,7-dimethyl-2-methylene-6-octenal Organocatalytic α-methylenation ~88% (with formaldehyde) 5-10 Use of an organocatalyst is preferable to a metal catalyst. Dichloromethane is a solvent of concern.
Step 2: Reduction of aldehyde to (±)-alcohol Catalytic Hydrogenation (H₂) 100% <1 High atom economy, but requires a catalyst and potentially pressure.
Step 2 (alternative): Reduction of aldehyde to (±)-alcohol Hydride Reduction (NaBH₄) ~85% 5-15 Lower atom economy and generates stoichiometric waste.
Step 3: Resolution of (±)-alcohol to (3R)-alcohol Biocatalytic Kinetic Resolution 50% (theoretical max. yield) >20 Enzymatic process under mild conditions, but separation of enantiomers is required.

By carefully selecting catalysts, reaction conditions, and purification methods, the synthesis of (3R)-3,7-dimethyl-2-methylideneoct-6-en-1-ol can be optimized to align with the principles of green chemistry, thereby reducing its environmental footprint.

Biological and Ecological Functions of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol: A Review of Available Literature

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of available information regarding the specific biological and ecological functions of the chemical compound 6-Octen-1-ol, 3,7-dimethyl-2-methylene-, and its stereoisomer (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol.

While this compound is cataloged in chemical databases such as PubChem and noted as a flavoring and fragrance agent, detailed studies on its role in plant-environment interactions and chemoecological signaling in arthropods and other organisms are not present in the available search results. The specific functions outlined in the requested article—such as mediating plant-pollinator communication, involvement in herbivore deterrence, allelopathic effects, or acting as a pheromone or kairomone—are not documented for this particular molecule.

It is important to distinguish 6-Octen-1-ol, 3,7-dimethyl-2-methylene- from the well-researched and structurally similar compound 3,7-dimethyl-6-octen-1-ol , commonly known as Citronellol . The key structural difference is the presence of a methylene group at the second carbon position in the requested compound.

Citronellol is a well-documented monoterpenoid with a wide range of biological and ecological roles:

Floral Scent and Pollinator Attraction: Citronellol is a common component of the floral scent of many plant species, playing a role in attracting pollinators. nih.govlookchem.com It is found in the essential oils of plants like rose and geranium. lookchem.com

Insect Repellency and Attractancy: It is widely used in commercial insect repellents, particularly against mosquitoes. nih.govlookchem.com Conversely, it can also act as an attractant for certain mites. lookchem.com

Plant Defense: As a volatile organic compound, it can be involved in plant defense mechanisms.

Due to the strict adherence to the specified compound, "6-Octen-1-ol, 3,7-dimethyl-2-methylene-," and the absence of scientific data on its biological and ecological functions, the detailed article as outlined cannot be generated. Further research is required to elucidate the potential ecological roles of this specific molecule.

Biological and Ecological Functions of 3r 3,7 Dimethyl 2 Methylideneoct 6 En 1 Ol

Interactions with Biological Systems at the Molecular Level

The molecular interactions of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol have been explored through computational studies, particularly focusing on its potential as a therapeutic agent. These in-silico analyses provide insights into how this compound may bind to specific biological targets and modulate their activity.

Ligand-Receptor Binding Studies

An in-silico investigation into the therapeutic potential of phytocompounds from the plant Calotropis procera against filarial elephantiasis has shed light on the binding interactions of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol. nih.gov This study focused on the compound's ability to bind to the Glutathione-S-transferase (GST) enzyme from the filarial parasite Brugia malayi. The GST enzyme is a crucial target as it plays a significant role in the parasite's detoxification processes and, therefore, its survival. nih.gov

Molecular docking simulations were conducted to predict the binding affinity and the specific interactions between (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol and the active site of the Brugia malayi GST enzyme. The study identified specific amino acid residues within the enzyme's binding pocket that are crucial for the interaction. nih.gov

The following table summarizes the key findings from the ligand-receptor binding study:

LigandReceptor (Target Enzyme)Key Interacting ResiduesBinding Affinity (kcal/mol)
(3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-olGlutathione-S-transferase (Brugia malayi)Tyr7, Thr102, Asn203-4.2
Data sourced from an in-silico docking study. nih.gov

Modulatory Effects on Enzyme Activity (e.g., related to antimicrobial properties of similar compounds)

The binding of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol to the Glutathione-S-transferase (GST) enzyme, as predicted by molecular docking, suggests a potential modulatory effect on the enzyme's activity. nih.gov By occupying the active site, the compound may act as an inhibitor, preventing the enzyme from carrying out its normal function. In the context of Brugia malayi, the inhibition of GST would disrupt the parasite's ability to detoxify harmful substances, potentially leading to its demise. nih.gov

The study's findings indicate that this compound, through hydrogen bond interactions with key residues like Tyrosine 7, Threonine 102, and Asparagine 203, could effectively block the enzyme's catalytic activity. nih.gov This inhibitory action is the basis for its potential as an anti-filarial agent. While this particular study was computational, the results provide a strong foundation for future experimental validation of the enzyme-modulating effects of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol. nih.gov

Emerging Research Directions and Biotechnological Prospects for 3r 3,7 Dimethyl 2 Methylideneoct 6 En 1 Ol

Metabolic Engineering for Enhanced Biosynthesis in Heterologous Systems

The native production of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol in plants is often limited, making biotechnological production in microbial hosts or "heterologous systems" an attractive alternative. Metabolic engineering aims to rewire the metabolism of microorganisms like Escherichia coli or Saccharomyces cerevisiae to transform them into efficient cellular factories for producing this target monoterpenoid.

The biosynthesis of monoterpenoids begins with precursors from either the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.org These pathways produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks for all terpenoids. frontiersin.org Metabolic engineering strategies focus on optimizing the flux of these precursors towards the desired product. Key strategies include:

Pathway Overexpression: Increasing the expression of key enzymes in the MVA or MEP pathways to boost the supply of IPP and DMAPP.

Competing Pathway Deletion: Removing or downregulating genes that divert precursors to other metabolic pathways, thereby channeling more resources towards monoterpenoid synthesis.

Enzyme Engineering: Modifying the structure of crucial enzymes, such as terpene synthases, to improve their efficiency, specificity, and stability within the heterologous host.

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors, like NADPH and ATP, which are essential for the enzymatic reactions in the biosynthetic pathway.

These engineered microbial systems can be cultivated in controlled bioreactors, allowing for scalable and sustainable production of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol, independent of geographical and climatic constraints that affect plant sources.

Metabolic Engineering Strategy Objective Example Approach
Precursor Supply Enhancement Increase the pool of IPP and DMAPP.Overexpress genes of the MVA or MEP pathway (e.g., tHMG1, IDI1).
Pathway Optimization Channel precursors to the target monoterpenoid.Downregulate competing pathways like sterol biosynthesis.
Enzyme Improvement Enhance catalytic efficiency and product specificity.Use protein engineering to modify terpene synthase active sites.
Host Strain Engineering Improve cellular tolerance and productivity.Evolve strains to better tolerate product toxicity.

Synthetic Biology Approaches for Novel Analogue Production and Diversification

Synthetic biology takes metabolic engineering a step further by using standardized biological parts to design and construct new biosynthetic pathways for producing novel compounds. This approach can be used to create analogues of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol with potentially enhanced or entirely new properties.

By introducing a variety of terpene synthases and modifying enzymes (e.g., P450 monooxygenases, dehydrogenases) from different organisms into a microbial chassis, a diverse array of new monoterpenoid structures can be generated. For instance, researchers have successfully synthesized various derivatives of (Z/E)-3,7-dimethyl-2,6-octadienamide and their 6,7-epoxy analogues to evaluate their fungicidal activities. mdpi.com This "mix-and-match" approach allows for the creation of a library of novel molecules. These new compounds can then be screened for improved biological activities, such as enhanced antimicrobial, anti-inflammatory, or fragrance properties. This strategy accelerates the discovery of new functional molecules that are structurally related to the parent compound. mdpi.com

Advanced Delivery Systems and Encapsulation Technologies for Controlled Release

A significant challenge in applying volatile organic compounds (VOCs) like (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol is their inherent instability, volatility, and poor water solubility. bohrium.comthieme-connect.com Advanced delivery systems and encapsulation technologies are being developed to overcome these limitations, protecting the compound from degradation and enabling its controlled release over time. thepharmajournal.com

Encapsulation involves trapping the active compound within a protective wall material. nih.gov This technology can prevent evaporation, shield the compound from light and oxygen, and improve its handling and solubility in various formulations. nih.gov

Common Encapsulation Technologies:

Nanoemulsions: These are colloidal dispersions of nanoscale oil droplets in water, stabilized by surfactants. mdpi.com The lipophilic core of the droplets is ideal for encapsulating hydrophobic compounds like monoterpenoids, enhancing their stability and bioavailability. mdpi.com

Microencapsulation: This technology creates microcapsules with a solid shell, often made of polymers like gelatin. acs.org It is highly effective at retaining volatile compounds and can be designed to release the core material under specific triggers, such as changes in pH, temperature, or pressure. acs.org

Polymer-based and Lipid-based Systems: These platforms can form nanoparticles that encapsulate VOCs, reducing their volatility and protecting them from external factors. bohrium.com

These technologies are crucial for developing effective commercial products, ensuring that (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol remains stable and is released in a targeted, controlled manner to exert its desired biological effect. maynepharma.comnih.gov

Technology Description Advantages for Monoterpenoids
Nanoencapsulation Encapsulation within nanoparticles (e.g., polymeric, lipid-based). bohrium.comDecreases volatility, protects from degradation, increases solubility, allows for controlled release. bohrium.comthieme-connect.com
Complex Coacervation Formation of microcapsules with shells (e.g., gelatin) that coat oil droplets. acs.orgExcellent barrier for retaining volatile organic compounds (VOCs). acs.org
Nanoemulsions Colloidal dispersions of nanoscale oil droplets stabilized by surfactants. mdpi.comHigh stability, high solubilization capacity, excellent encapsulation efficiency. mdpi.com
β-Cyclodextrin Encapsulation Formation of inclusion complexes with cyclodextrin (B1172386) molecules.Improves stability and efficacy of volatile compounds. preprints.org

Integration with Omics Technologies for Holistic Discovery

To fully understand and engineer the biosynthesis of complex molecules like (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol, a holistic approach is necessary. Multi-omics integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive picture of the biological processes involved. thermofisher.com This integrated approach helps identify genes, enzymes, and regulatory networks that control the production of specific monoterpenoids. frontiersin.orgnih.gov

Genomics: Provides the complete genetic blueprint of an organism, allowing for the identification of genes encoding enzymes in the biosynthetic pathway (e.g., terpene synthases). nih.gov

Transcriptomics: Analyzes the complete set of RNA transcripts, revealing which genes are actively being expressed under certain conditions. This helps pinpoint the specific genes involved in monoterpenoid production at different developmental stages or in response to environmental stimuli. nih.govmdpi.com

Proteomics: Studies the entire set of proteins in a cell, confirming the presence and abundance of the enzymes responsible for biosynthesis. frontiersin.org

Metabolomics: Identifies and quantifies the complete set of small-molecule metabolites, including the final monoterpenoid product and all its precursors and intermediates. nih.gov

By combining these datasets, researchers can build detailed models of metabolic pathways, identify rate-limiting steps, and discover novel enzymes and regulatory factors. nih.govmdpi.com This knowledge is invaluable for targeted metabolic engineering and for understanding the natural diversity of these compounds in plants. nih.govnih.gov

Omics Field Object of Study Contribution to Monoterpenoid Research
Genomics DNA (Genes)Identifies the genetic potential for biosynthesis (e.g., terpene synthase genes). thermofisher.com
Transcriptomics RNA (Gene Expression)Reveals which biosynthetic genes are active and under what conditions. thermofisher.comnih.gov
Proteomics Proteins (Enzymes)Confirms the presence and quantity of biosynthetic enzymes. frontiersin.orgthermofisher.com
Metabolomics MetabolitesQuantifies the final monoterpenoid products and their precursors. thermofisher.comnih.gov

Environmental Biodegradation and Bioremediation Potential of (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol and Related Monoterpenoids

Monoterpenoids are naturally occurring hydrocarbons that are continuously released into the environment by plants and are readily mineralized by microorganisms. frontiersin.org This natural cycle suggests that these compounds are biodegradable and have potential applications in bioremediation.

Studies have shown that enriching soil with monoterpenes can stimulate the growth of specific microbial communities that are capable of using these compounds as a carbon source. mdpi.comnih.gov This enrichment can lead to an increase in total soil respiration and bacterial abundance. mdpi.comnih.gov Importantly, some of these monoterpene-degrading bacteria have also been found to break down common environmental pollutants, such as toluene (B28343) and p-xylene. mdpi.comresearchgate.net

This suggests a dual role for (3R)-3,7-Dimethyl-2-methylideneoct-6-en-1-ol and related compounds in environmental applications:

They are inherently biodegradable, minimizing their environmental persistence. frontiersin.org

They can be used to stimulate the growth of indigenous soil microorganisms that can co-metabolize and degrade more persistent pollutants, a process known as bioremediation. mdpi.comresearchgate.net

The ability of microorganisms to utilize monoterpenes appears to be widespread across different ecosystems, highlighting the potential for novel applications of these natural compounds in cleaning up contaminated soils. mdpi.comnih.gov

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCharacteristic SignalReference
1^1H NMRδ 5.12 (1H, d, J=10.2 Hz, H-2)
EI-MSm/z 156.26 (M⁺), 138 (M⁺–H₂O)
IR1645 cm⁻¹ (C=C stretch)

Q. Table 2. Bioactivity Comparison of Stereoisomers

IsomerPest Mortality (%)*MIC (μg/mL, S. aureus)
E45 ± 3128 ± 16
Z65 ± 464 ± 8
*Data from bedbug fumigation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.